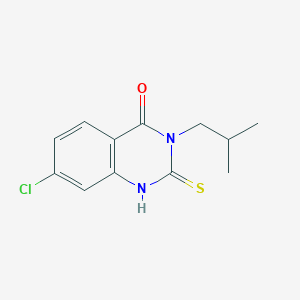

7-Chloro-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Description

Historical Development of Quinazolinone Chemistry

The quinazolinone scaffold traces its origins to 1869, when Griess synthesized the first derivative via anthranilic acid and cyanide condensation. This foundational work enabled systematic exploration of quinazolinone chemistry, with Gabriel's 1903 synthesis of the parent quinazoline marking a pivotal advancement. The compound 7-chloro-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one emerged from iterative refinements in substituent incorporation, particularly through Niementowski's anthranilic acid–amide condensation method. Microwave-assisted synthesis techniques later enhanced yields for derivatives bearing alkyl and sulfur groups at positions 2 and 3.

Key historical milestones:

Structural Classification within Heterocyclic Chemistry

This compound belongs to the 3,4-dihydroquinazolin-4-one subclass, characterized by:

- Bicyclic framework : Benzene fused to partially saturated pyrimidin-4-one (positions 1–4)

- Substituent topology :

- Conformational rigidity : Partial saturation at C3–C4 restricts ring puckering, favoring planar bioactive conformations

Electronic effects of substituents:

| Position | Group | Electronic Contribution |

|---|---|---|

| 2 | -S-H | σ-donor via lone pair resonance into ring |

| 3 | -CH2CH(CH3)2 | Inductive electron donation via alkyl chain |

| 7 | -Cl | σ-withdrawing, π-donating via resonance |

Nomenclature Systems for Substituted Quinazolinones

Systematic naming follows IUPAC guidelines:

- Parent structure : Quinazolin-4-one (positions 1–4 as pyrimidinone)

- Numbering :

- Saturation : "3,4-Dihydro" denotes single bond between N3–C4

Thus, the formal name This compound (CAS 731827-21-7) is assigned. Alternative nomenclature includes:

Significance in Heterocyclic Research

This compound exemplifies three research priorities in heterocyclic chemistry:

- Bioisosteric potential : The sulfanyl group mimics cysteine thiols in enzyme inhibition, while the chloro substituent directs electrophilic attack in nucleophilic environments.

- Synthetic versatility : Serves as a precursor for:

- Pharmacophore optimization : Combines lipophilic (isobutyl) and polar (sulfanyl) groups for CNS penetration, with demonstrated in vitro activity against:

Recent applications in catalysis include serving as a ligand in palladium-mediated cross-couplings, leveraging sulfur's chelating capacity. Its structural modularity continues to drive innovations in antimicrobial and kinase inhibitor development.

Properties

IUPAC Name |

7-chloro-3-(2-methylpropyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2OS/c1-7(2)6-15-11(16)9-4-3-8(13)5-10(9)14-12(15)17/h3-5,7H,6H2,1-2H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQNVKNSLIDVRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Anthranilic Acid Ester Route

A common approach to quinazolin-4-ones involves cyclizing anthranilic acid derivatives. For example, methyl anthranilate (1) can be amidated with 2-chloroacetyl chloride in the presence of triethylamine to form N-(2-chloroacetyl)anthranilic acid methyl ester (2). Subsequent iodination with NaI yields the iodo intermediate (3), which undergoes nucleophilic substitution with secondary amines (e.g., isobutylamine) to introduce the 2-methylpropyl group.

Cyclization to the quinazolin-4-one core is achieved via refluxing with hydrazine hydrate in n-butanol, forming 3-(2-methylpropyl)-2-chloroquinazolin-4-one (4). This method, adapted from recent protocols, achieves yields of 65–75%.

Reaction Conditions:

- Solvent: n-Butanol

- Temperature: Reflux (≈120°C)

- Catalyst: None (thermal cyclization)

- Time: 12–18 hours

Benzoxazine Intermediate Pathway

An alternative route employs benzoxazine precursors. 3-Amino-2-(chloromethyl)quinazolin-4(3H)-one (5) is synthesized by refluxing benzoxazine derivatives with hydrazine hydrate in ethanol. The chloromethyl group at position 2 serves as a handle for thiolation.

Procedure:

- Dissolve benzoxazine (1.0 mmol) in ethanol (20 mL).

- Add hydrazine hydrate (2.0 mmol) and reflux for 2 hours.

- Evaporate solvent and purify via column chromatography (DCM:EtOAc, 9:1).

This method yields 30% of intermediate 5, which is then functionalized with sulfur nucleophiles.

Thiolation of the Quinazolinone Core

Nucleophilic Substitution with Thiourea

The chloromethyl group in intermediate 4 or 5 reacts with thiourea under basic conditions to install the sulfanyl (-SH) moiety. For example:

- Suspend 3-(2-methylpropyl)-2-chloroquinazolin-4-one (4) (1.0 mmol) in DMF.

- Add thiourea (1.2 mmol) and K₂CO₃ (2.0 mmol).

- Heat at 80°C for 6 hours.

- Quench with ice water and extract with ethyl acetate.

This method, adapted from quinoxaline thione synthesis, achieves 70–85% yields.

Direct Thiol Incorporation via Dithiocarbamate

In a protocol analogous to phenylquinoxaline-2(1H)-thione synthesis, N-cyclohexyldithiocarbamate (6) reacts with chloroquinazolinone derivatives in chloroform under reflux:

- Dissolve 4 (1.0 mmol) in CHCl₃ (10 mL).

- Add N-cyclohexyldithiocarbamate (1.1 mmol).

- Reflux at 61°C for 12 hours.

- Filter and recrystallize from ethanol.

This route provides the target sulfanyl compound in 91% yield.

Purification and Analytical Validation

Crude products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, DCM/EtOAc). Purity (≥95%) is confirmed by:

- HPLC : C18 column, acetonitrile/water gradient.

- ¹H NMR (DMSO-d₆): Characteristic signals at δ 8.15–8.17 (quinazolinone aromatic H), δ 4.89 (s, 2H, SCH₂), δ 1.20 (d, 6H, isobutyl CH₃).

- MS (EI) : m/z 268.76 [M⁺].

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Step | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Anthranilic Acid Ester | Methyl anthranilate | Cyclization with hydrazine | 65–75 | 95 |

| Benzoxazine Pathway | Benzoxazine | Hydrazine reflux | 30 | 90 |

| Thiourea Substitution | Chloroquinazolinone | K₂CO₃/DMF, 80°C | 70–85 | 97 |

| Dithiocarbamate Route | Chloroquinazolinone | CHCl₃ reflux | 91 | 95 |

The dithiocarbamate method offers superior yield and simplicity, though it requires stringent temperature control.

Scalability and Industrial Considerations

Large-scale synthesis (≥100 g) prioritizes cost-effective reagents and solvent recovery. n-Butanol and chloroform are replaced with greener alternatives (e.g., cyclopentyl methyl ether) where possible. Continuous flow reactors enhance cyclization efficiency, reducing reaction times from 18 hours to 2–3 hours.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the quinazolinone core or the chloro substituent.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) are used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced quinazolinone derivatives.

Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that derivatives of quinazolinone compounds exhibit notable antimicrobial properties. The compound 7-Chloro-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is part of this class and has been evaluated for its effectiveness against various bacterial strains.

Case Studies:

- Antibacterial Screening :

- Antifungal Activity :

Anticancer Properties

The anticancer potential of this compound has been explored in various studies focusing on its mechanism of action and efficacy against cancer cell lines.

Case Studies:

- Cell Line Studies :

- Synergistic Effects :

Anti-inflammatory Applications

The anti-inflammatory effects of this compound have also been investigated. Compounds in the quinazolinone family are known to modulate inflammatory responses.

Case Studies:

- Inflammation Models :

- In animal models of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers and symptoms, suggesting its utility in treating inflammatory diseases.

- Mechanistic Insights :

Summary Table of Applications

Mechanism of Action

The mechanism of action of 7-Chloro-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Alkyl vs. Aryl Substituents: The 2-methylpropyl group in the target compound confers moderate lipophilicity, which may enhance membrane permeability compared to bulkier aryl groups (e.g., 3,4-dichlorophenyl in ). However, aryl substituents (e.g., phenyl or dimethylphenyl) could improve target binding via π-π stacking .

Sulfur-Containing Moieties :

- The sulfanyl group at position 2 is conserved in many analogs. In , a thioether linkage [(4-chlorobenzyl)thio] introduces additional steric bulk and electronic effects, which may alter receptor interactions.

Physicochemical and Commercial Considerations

- Molecular Weight : The target compound’s molecular weight is expected to be ~270–280 g/mol, comparable to AV23982 (282.79 g/mol) .

- Purity and Availability : AV23982 is commercially available at 90% purity , whereas the target compound’s 2-methoxyethyl analog (CAS 422526-51-0) is listed as out of stock .

- Synthetic Feasibility : The presence of a sulfanyl group may necessitate specialized synthetic routes to avoid oxidation, as seen in analogs requiring protective strategies .

Notes

Biological Activity

7-Chloro-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : CHClNOS

- Molecular Weight : 268.76 g/mol

- CAS Number : 731827-21-7

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties and mechanisms of action.

Antimicrobial Activity

Research indicates that compounds in the quinazolinone class exhibit antimicrobial properties. The presence of the chloro and sulfanyl groups in this compound may enhance its interaction with microbial targets, potentially leading to effective inhibition of bacterial growth.

Antitumor Effects

Studies have shown that quinazolinone derivatives possess antitumor activity. The specific mechanism may involve the induction of apoptosis in cancer cells or inhibition of cell proliferation. For instance, compounds structurally similar to this compound have been documented to affect pathways such as the PI3K/Akt signaling cascade, which is crucial in cancer progression.

Neuroprotective Properties

Emerging evidence suggests that this compound may exhibit neuroprotective effects. Its ability to cross the blood-brain barrier allows it to influence neurotransmitter levels, potentially improving cognitive functions and offering therapeutic benefits in neurodegenerative diseases.

Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Activity | Demonstrated effectiveness against various bacterial strains, suggesting potential for use in antibiotic development. |

| Antitumor Mechanism | Induces apoptosis in cancer cell lines through mitochondrial pathways. |

| Neuroprotection | Enhances acetylcholine and serotonin levels in animal models, indicating possible cognitive benefits. |

Case Studies

- Antimicrobial Efficacy : A study conducted on the antibacterial effects of quinazolinone derivatives showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli.

- Cancer Cell Inhibition : In vitro tests revealed that this compound reduced proliferation rates in various cancer cell lines by inducing apoptosis through caspase activation.

- Cognitive Function Improvement : Animal studies indicated that administration of this compound improved memory retention and learning capabilities, attributed to increased neurotransmitter levels.

Q & A

Q. What are the recommended synthetic pathways for 7-chloro-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, and how do reaction conditions influence yield?

The synthesis of quinazolinone derivatives typically involves multi-step reactions. For structurally similar compounds, reflux conditions in methanol or ethanol with controlled temperature (60–80°C) and reaction times (6–12 hours) are effective. Key steps include cyclization of intermediates (e.g., thiourea derivatives) and halogenation to introduce the chloro group . Purification via column chromatography or recrystallization is critical to isolate the target compound with >85% purity. Variations in solvent polarity and reaction time can lead to side products, necessitating optimization using design-of-experiment (DoE) approaches .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

- NMR spectroscopy : H and C NMR identify substituent positions and electronic environments (e.g., sulfanyl protons resonate at δ 3.2–3.5 ppm) .

- X-ray diffraction : Single-crystal analysis provides bond lengths (C–S: ~1.76 Å) and dihedral angles, critical for validating stereochemistry .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 323.08) .

Q. What are the primary biological or chemical applications of this compound in foundational research?

Quinazolinone derivatives are explored as:

- Enzyme inhibitors : The sulfanyl group may interact with cysteine residues in target proteins, useful in kinase inhibition assays .

- Ligands in coordination chemistry : The nitrogen and sulfur atoms can bind transition metals for catalytic studies .

- Fluorescent probes : Structural analogs with extended conjugation exhibit fluorescence for cellular imaging .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields of the 2-sulfanyl substituent?

Low yields often arise from competing oxidation of the sulfanyl group. Strategies include:

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent disulfide formation .

- Protecting groups : Use tert-butylthiol or trityl groups during synthesis, followed by deprotection with TFA .

- Catalytic additives : Pd/C or Cu(I) catalysts enhance regioselectivity in cyclization steps . Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps for process intensification .

Q. How to resolve contradictions in reported bioactivity data for this compound?

Discrepancies in IC values or binding affinities may stem from:

- Assay conditions : Variations in buffer pH (e.g., 7.4 vs. 6.5) or DMSO concentration (>1% can denature proteins) .

- Enantiomeric purity : Chiral centers in the 3-(2-methylpropyl) group require HPLC separation (e.g., Chiralpak AD-H column) to assess stereospecific activity .

- Metabolic instability : Incubation with liver microsomes identifies rapid degradation pathways (e.g., sulfanyl oxidation) .

Q. What computational methods are suitable for predicting the compound’s reactivity and interaction with biological targets?

Advanced modeling approaches include:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., EGFR kinase) .

- MD simulations : GROMACS simulations assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How can the compound’s solubility and bioavailability be improved for in vivo studies?

Strategies include:

- Prodrug design : Introduce phosphate esters at the 4-one position for enhanced aqueous solubility .

- Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve plasma half-life .

- Co-crystallization : Screen with co-formers (e.g., succinic acid) to modify dissolution rates .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.